molecular formula C20H31N B563847 Dehydroabiethylamine-d4 Hydrochloride CAS No. 1217852-11-3

Dehydroabiethylamine-d4 Hydrochloride

Cat. No.: B563847
CAS No.: 1217852-11-3
M. Wt: 289.499
InChI Key: JVVXZOOGOGPDRZ-AOYKDWANSA-N
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Description

Dehydroabiethylamine-d4 Hydrochloride is a primary amine . It has a high molecular weight and shows a strong antibiotic effect with a broad spectrum of activity . The molecular formula is C20H27D4N.HCl and the molecular weight is 325.95 .


Synthesis Analysis

This compound is known as leelamine and is an important building block in medicinal chemistry . Azomethines (Schiff bases), obtained on the basis of this compound and benzaldehyde derivatives, have shown bactericidal activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli .

Safety and Hazards

Dehydroabiethylamine-d4 Hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

[(1R,4aS,10aR)-9,9,10,10-tetradeuterio-1,4a-dimethyl-7-propan-2-yl-2,3,4,10a-tetrahydrophenanthren-1-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3/t18-,19-,20+/m0/s1/i7D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVXZOOGOGPDRZ-AOYKDWANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1([C@H]2[C@](CCC[C@@]2(C3=C(C1([2H])[2H])C=C(C=C3)C(C)C)C)(C)CN)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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